



# Application Note: Quantification of Bisphenol B in Serum using LC-MS/MS

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Compound of Interest		
Compound Name:	Bisphenol B	
Cat. No.:	B1667465	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Bisphenol B** (BPB) is a chemical analog of Bisphenol A (BPA) used in the manufacturing of plastics and resins. Due to its structural similarity to BPA, there are growing concerns about its potential as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal system, and exposure to them has been linked to various health issues.[1][2][3][4] Accurate and sensitive quantification of BPB in biological matrices such as human serum is crucial for assessing exposure levels and understanding its potential health risks. This application note provides a detailed protocol for the quantification of BPB in serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5][6]

# **Experimental Protocols**

This section details the materials and methods for the quantification of BPB in serum, from sample preparation to LC-MS/MS analysis.

### **Materials and Reagents**

- **Bisphenol B** (BPB) standard (>98% purity)
- **Bisphenol B**-13C<sub>12</sub> internal standard (BPB-IS)



- LC-MS/MS grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium hydroxide (LC-MS grade)
- Human serum (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- 96-well collection plates
- Centrifuge tubes
- Analytical balance
- Vortex mixer
- Centrifuge
- SPE manifold

### Sample Preparation: Solid Phase Extraction (SPE)

A simple solid-phase extraction method can be employed to isolate BPB from the complex serum matrix.[5]

- Sample Thawing: Allow serum samples to thaw at room temperature.
- Internal Standard Spiking: To 500  $\mu$ L of serum, add the internal standard (BPB- $^{13}$ C12) to a final concentration of 10 ng/mL. Vortex for 30 seconds.
- SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated serum samples onto the conditioned SPE cartridges.
- Washing: Wash the cartridges with 1 mL of 40% methanol in water to remove interferences.



- Drying: Dry the cartridges under vacuum for 5 minutes.
- Elution: Elute the analyte with 1 mL of methanol into a clean collection tube or 96-well plate.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the initial mobile phase (e.g., 80:20 water:methanol). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

## **LC-MS/MS Analysis**

The following are typical LC-MS/MS parameters for the analysis of BPB. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

Parameter	Value	
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 $\mu$ m)[7]	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Methanol with 0.1% formic acid	
Flow Rate	0.35 mL/min[5]	
Injection Volume	20 μL[5][8]	
Column Temperature	40°C[9]	
Gradient	20% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate[9]	

Mass Spectrometry (MS/MS) Conditions:



Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Negative[5]	
Scan Type	Multiple Reaction Monitoring (MRM)	
MRM Transitions	See Table 1 below	
Source Temperature	400°C[9]	
Nebulizing Gas Flow	2.5 L/min[9]	

Table 1: MRM Transitions for BPB and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
BPB	241.3	212.4	100
BPB	241.3	211.3	100
BPB- <sup>13</sup> C <sub>12</sub> (IS)	253.3	224.4	100

Note: The specific product ions should be optimized for the instrument in use. The primary transition is used for quantification and the secondary for confirmation.[6]

# **Data Presentation: Quantitative Summary**

The following tables summarize typical method performance characteristics for the quantification of BPB in serum.

Table 2: Method Validation Parameters



Parameter	Result
Linearity (R²)	> 0.99[7]
Lower Limit of Detection (LOD)	0.05 - 5 ng/mL[10][11]
Lower Limit of Quantification (LLOQ)	0.1 - 10 ng/mL[5][10]
Intra-day Precision (%RSD)	< 15%[7][10]
Inter-day Precision (%RSD)	< 15%[7][10]
Accuracy/Recovery	85 - 115%[7][11]

Table 3: Example BPB Concentrations in Human Serum

Population	BPB Concentration Range (ng/mL)	Mean Concentration (ng/mL)	Reference
Endometriotic Women	0.88 - 11.94	5.15 ± 4.16	[12]
Healthy Women	Not Detected	-	[12]

# Mandatory Visualizations Experimental Workflow



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Caption: Workflow for BPB quantification in serum.

# **Signaling Pathway of Bisphenol Endocrine Disruption**

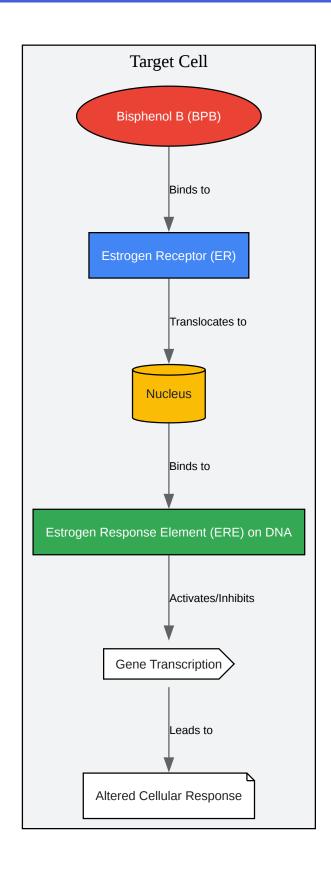






Bisphenols, including BPB, are known to exert their endocrine-disrupting effects primarily through interaction with nuclear receptors, such as the estrogen receptor (ER).[1] This interaction can lead to the activation or inhibition of downstream signaling pathways, affecting gene expression and cellular processes.





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Caption: Simplified signaling pathway of BPB endocrine disruption.



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